![molecular formula C14H10Cl2N2O3 B2354763 (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid CAS No. 1575629-65-0](/img/structure/B2354763.png)
(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid, also known as DCFPyL, is a small molecule radiotracer that has been developed for prostate-specific membrane antigen (PSMA) imaging. PSMA is a transmembrane glycoprotein that is highly expressed in prostate cancer cells, and its overexpression has been associated with poor prognosis. DCFPyL has shown promising results in preclinical and clinical studies, and it is expected to have a significant impact on the diagnosis and management of prostate cancer.
作用机制
(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid binds to PSMA, which is overexpressed in prostate cancer cells. PSMA is a type II transmembrane glycoprotein that has both enzymatic and non-enzymatic functions. (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid binds to the extracellular domain of PSMA and is internalized into the cell via endocytosis. The radiotracer emits positrons, which can be detected by a PET scanner, allowing for the visualization of PSMA-expressing cells.
Biochemical and Physiological Effects:
(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid has a half-life of approximately 2 hours, and it is rapidly cleared from the body via the kidneys. It has been shown to have minimal toxicity and no significant adverse effects on the body. However, further studies are needed to fully understand the long-term effects of (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid on the body.
实验室实验的优点和局限性
(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid has several advantages over other PSMA imaging agents, including high affinity and specificity for PSMA, rapid clearance from the body, and minimal toxicity. However, it also has some limitations, such as the need for a PET scanner, which may not be readily available in all clinical settings. Additionally, the cost of (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid may be a barrier to its widespread use.
未来方向
There are several future directions for the development and application of (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid. One area of research is the optimization of the synthesis method to increase the yield and purity of the final product. Another area is the development of new PSMA-targeted therapies that can be used in conjunction with (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid for the treatment of prostate cancer. Additionally, (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid may have potential applications in other types of cancer that overexpress PSMA. Finally, further studies are needed to fully understand the long-term effects of (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid on the body and to optimize its use in clinical settings.
合成方法
The synthesis of (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid involves several steps, starting with the preparation of the precursor molecule, N-Boc-2-(3,6-dichloropyridin-2-yl)glycine. This is followed by the coupling of the precursor with N,N-diethylformamide to form N-Boc-2-[(diethylamino)formamido]-2-(3,6-dichloropyridin-2-yl)glycine. The final step involves the deprotection of the Boc group to obtain (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid. The overall yield of the synthesis is around 10%, and the purity of the final product is >99%.
科学研究应用
(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid has been extensively studied in preclinical and clinical settings for its potential as a PSMA imaging agent. It has shown high affinity and specificity for PSMA, and it has been used for the detection of primary and metastatic prostate cancer lesions. (2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid has also been investigated for its ability to predict the response to PSMA-targeted therapy and to monitor the disease progression.
属性
IUPAC Name |
(2R)-2-[(3,6-dichloropyridine-2-carbonyl)amino]-2-phenylacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O3/c15-9-6-7-10(16)17-12(9)13(19)18-11(14(20)21)8-4-2-1-3-5-8/h1-7,11H,(H,18,19)(H,20,21)/t11-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYMSJIGWCOIPH-LLVKDONJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)O)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](C(=O)O)NC(=O)C2=C(C=CC(=N2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-[(3,6-dichloropyridin-2-yl)formamido]-2-phenylacetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


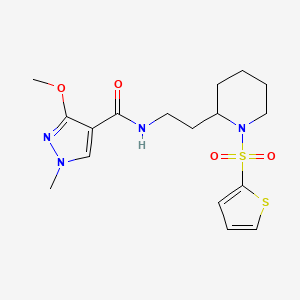
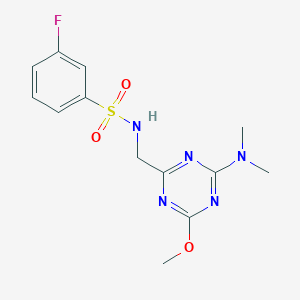
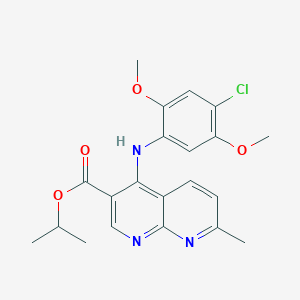
![5-benzyl-N-(4-methoxyphenethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2354687.png)
![Methyl 2-[4a-[[9,10a-dihydroxy-3-(2-methoxy-2-oxoethyl)-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-4a-yl]sulfanyl]-9,10a-dihydroxy-1-methyl-5,10-dioxo-3,4-dihydro-1H-benzo[g]isochromen-3-yl]acetate](/img/structure/B2354688.png)
![ethyl 2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2354690.png)
![Methyl 2-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-3-carboxylate;hydrochloride](/img/structure/B2354691.png)
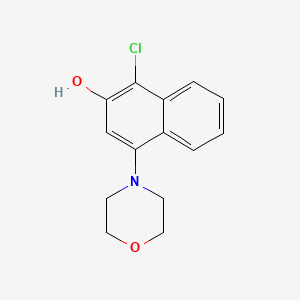
![methyl 4-[({[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2354694.png)
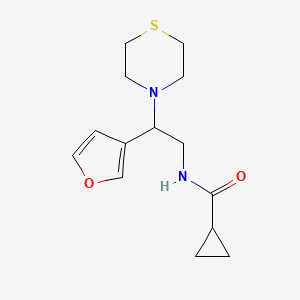
![(1r,3s,5R,7S)-methyl 3-(benzo[c][1,2,5]thiadiazole-5-carboxamido)adamantane-1-carboxylate](/img/structure/B2354700.png)

